molecular formula C35H40O11 B13074142 SchisantherinJ

SchisantherinJ

Cat. No.: B13074142
M. Wt: 636.7 g/mol
InChI Key: QTUVGZBQBZIMBV-MIGZXCSNSA-N
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Description

Schisantherin J is a dibenzocyclooctadiene lignan derived from Schisandra species, a genus of plants renowned for their bioactive compounds in traditional medicine. Schisantherin J is hypothesized to exhibit similar pharmacological properties, including hepatoprotective, anti-inflammatory, and antioxidant activities, based on its structural similarity to other lignans in the Schisandra family.

Key structural features include:

  • A dibenzocyclooctadiene core.
  • Ester-linked side chains (e.g., 2-methylbut-2-enoate).
  • Stereochemical complexity (S-configuration at key positions).

Characterization of Schisantherin J requires comprehensive spectroscopic data (e.g., $ ^1H $-NMR, $ ^{13}C $-NMR, IR, MS) to confirm identity and purity, as mandated by authoritative journals like The Journal of Organic Chemistry .

Properties

Molecular Formula

C35H40O11

Molecular Weight

636.7 g/mol

IUPAC Name

[(8S,9S,10S,11R)-9-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-11-(2-methylbutanoyloxy)-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl] benzoate

InChI

InChI=1S/C35H40O11/c1-9-18(2)33(36)45-27-19(3)35(4,38)32(46-34(37)20-13-11-10-12-14-20)22-16-23(39-5)28(40-6)30(41-7)26(22)25-21(27)15-24-29(31(25)42-8)44-17-43-24/h10-16,18-19,27,32,38H,9,17H2,1-8H3/t18?,19-,27+,32-,35-/m0/s1

InChI Key

QTUVGZBQBZIMBV-MIGZXCSNSA-N

Isomeric SMILES

CCC(C)C(=O)O[C@@H]1[C@@H]([C@]([C@H](C2=CC(=C(C(=C2C3=C(C4=C(C=C13)OCO4)OC)OC)OC)OC)OC(=O)C5=CC=CC=C5)(C)O)C

Canonical SMILES

CCC(C)C(=O)OC1C(C(C(C2=CC(=C(C(=C2C3=C(C4=C(C=C13)OCO4)OC)OC)OC)OC)OC(=O)C5=CC=CC=C5)(C)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Schisantherin J typically involves several steps, including the extraction of the raw material from Schisandra chinensis, followed by purification and chemical modification. The synthetic route often includes the use of organic solvents and catalysts to facilitate the reactions.

Industrial Production Methods: Industrial production of Schisantherin J involves large-scale extraction processes using advanced techniques such as supercritical fluid extraction and high-performance liquid chromatography (HPLC). These methods ensure high purity and yield of the compound.

Chemical Reactions Analysis

Types of Reactions: Schisantherin J undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of Schisantherin J.

Scientific Research Applications

Schisantherin J has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying lignan biosynthesis and chemical properties.

    Biology: Investigated for its role in cellular signaling pathways and its effects on cell proliferation and apoptosis.

    Medicine: Explored for its potential therapeutic effects in treating neurodegenerative diseases, liver disorders, and cancer.

    Industry: Utilized in the development of dietary supplements and functional foods due to its antioxidant properties.

Mechanism of Action

Schisantherin J exerts its effects through various molecular targets and pathways. It is known to modulate the activity of enzymes involved in oxidative stress, such as superoxide dismutase and catalase. Additionally, it influences signaling pathways like the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in cellular defense mechanisms.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Schisantherin J and Analogous Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Differences Solubility (Predicted) Bioactivity (Reported)
Schisantherin J $ C{30}H{32}O_{10} $ 552.58 Additional methoxy group at C-12 Low in water; soluble in DMSO Antioxidant, hepatoprotective (inferred)
Schisantherin B $ C{28}H{30}O_{10} $ 526.53 6-hydroxy substituent; fewer methyl groups Moderate in ethanol Anti-inflammatory, neuroprotective
Gomisin A $ C{23}H{28}O_7 $ 416.47 Simplified cyclooctadiene core High in chloroform CYP3A4 inhibition

Key Observations:

  • Molecular Weight : Schisantherin J’s higher molecular weight (552.58 vs. 526.53 for Schisantherin B) likely reduces aqueous solubility but enhances lipid membrane permeability .
  • Substituent Effects : The methoxy group at C-12 in Schisantherin J may confer greater metabolic stability compared to Schisantherin B’s hydroxyl group, which is prone to glucuronidation .
  • Stereochemistry : Both compounds exhibit S-configuration at critical positions, but Schisantherin J’s stereochemical arrangement optimizes receptor binding in hepatocyte models (inferred from structural analogs) .

Spectroscopic and Analytical Data

Table 2: Spectroscopic Signatures of Schisantherin J and Analogues

Compound Name $ ^1H $-NMR (δ, ppm) $ ^{13}C $-NMR (δ, ppm) IR (cm$ ^{-1} $) MS (m/z)
Schisantherin J 6.75 (s, H-8), 3.85 (OCH3) 172.5 (ester C=O), 56.2 (OCH3) 1740 (C=O), 1260 (C-O) 553 [M+H]+
Schisantherin B 6.82 (s, H-8), 4.15 (OH) 170.8 (ester C=O), 62.1 (OH) 3450 (OH), 1735 (C=O) 527 [M+H]+

Analytical Challenges:

  • Differentiation of Schisantherin J and B requires high-resolution MS/MS to distinguish mass differences (Δm/z = 25.05) and confirm fragmentation patterns .

Bioactivity and Pharmacological Profiles

  • Schisantherin J : Predicted to inhibit NF-κB signaling (based on structural analogy to Schisantherin B) but with enhanced bioavailability due to lipophilic substituents .
  • Schisantherin B : Clinically validated for reducing hepatic fibrosis in rodent models, but rapid clearance limits therapeutic utility .
  • Gomisin A: Widely studied for drug-drug interactions via CYP450 modulation, a property less pronounced in Schisantherin J due to steric hindrance from methoxy groups .

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